Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate
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Overview
Description
Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with fluoro and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-fluoro-4-(4-methoxyphenoxy)aniline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluoro and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl carbamates.
Scientific Research Applications
Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets, thereby influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-4-methoxybenzoate
- (4-fluoro-3-methoxyphenyl)boronic acid
Uniqueness
Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
80199-27-5 |
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Molecular Formula |
C15H14FNO4 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
methyl N-[3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H14FNO4/c1-19-11-4-6-12(7-5-11)21-14-8-3-10(9-13(14)16)17-15(18)20-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RLHYMEQEQKJMBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)F |
Origin of Product |
United States |
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